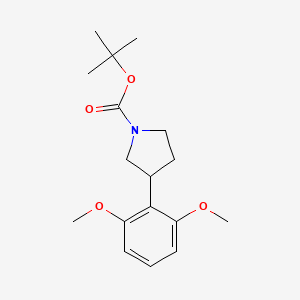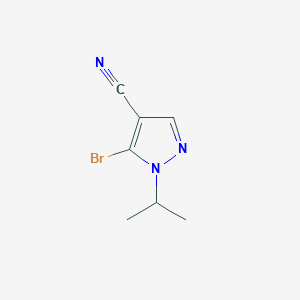![molecular formula C7H2F2I2O3 B13673185 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C7H2F2I2O3. This compound is characterized by the presence of two fluorine atoms, two iodine atoms, and a dioxolane ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol typically involves the iodination of 2,2-Difluorobenzo[d][1,3]dioxol-4-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 5 and 7 positions of the benzodioxole ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding dihydro compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxole, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,2-Difluoro-5-iodobenzo[d][1,3]dioxol-4-ol: This compound is similar but contains only one iodine atom.
2,2-Difluorobenzo[d][1,3]dioxol-4-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2,2-Difluoro-benzo[1,3]dioxole-4-boronic acid: Contains a boronic acid group instead of iodine atoms, used in different types of chemical synthesis.
Uniqueness
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is unique due to the presence of two iodine atoms, which enhance its reactivity and make it suitable for specific applications that require high reactivity and selectivity. The combination of fluorine and iodine atoms also imparts unique electronic properties to the compound, making it valuable in various research and industrial contexts.
特性
分子式 |
C7H2F2I2O3 |
|---|---|
分子量 |
425.89 g/mol |
IUPAC名 |
2,2-difluoro-5,7-diiodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H2F2I2O3/c8-7(9)13-5-3(11)1-2(10)4(12)6(5)14-7/h1,12H |
InChIキー |
MKOKBIKLNZDECV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C2C(=C1I)OC(O2)(F)F)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


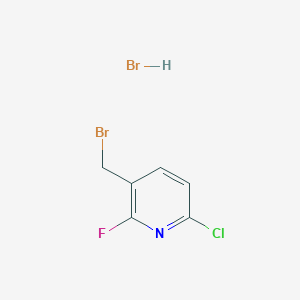
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
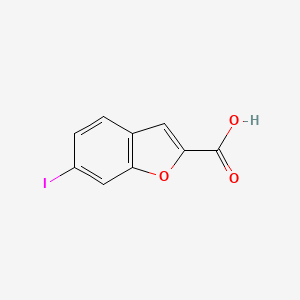

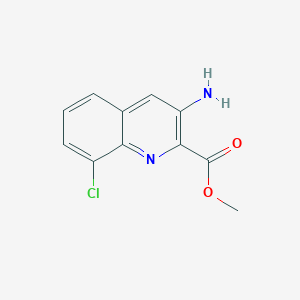
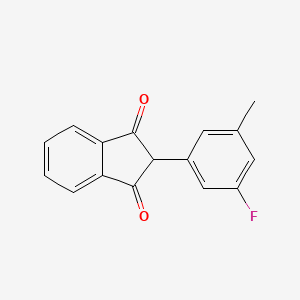
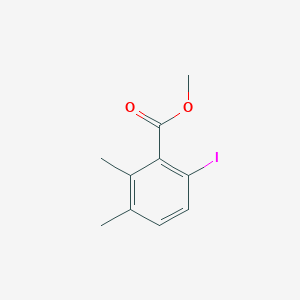
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
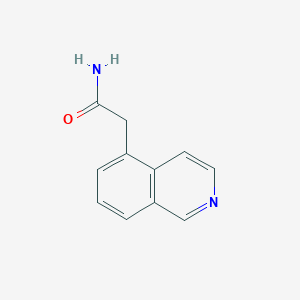

![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)

